N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[222]octane-1-carboxamide is a complex organic compound that features a unique structure combining an indole moiety, a piperidine ring, and a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole is then reacted with an appropriate piperidine derivative under controlled conditions to form the intermediate compound. This intermediate is subsequently coupled with a bicyclo[2.2.2]octane carboxylic acid derivative to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The process may also include purification steps such as crystallization, distillation, and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the piperidine ring or the bicyclo[2.2.2]octane framework.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxaldehyde derivatives, while reduction of the piperidine ring may produce piperidine alcohols.
Scientific Research Applications
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety may interact with serotonin receptors, while the piperidine ring can modulate neurotransmitter release. The bicyclo[2.2.2]octane framework provides structural stability and influences the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}cyclohexane-1-carboxamide
- N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}adamantane-1-carboxamide
Uniqueness
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide is unique due to its bicyclo[2.2.2]octane framework, which imparts distinct physicochemical properties compared to other similar compounds. This framework enhances the compound’s stability and may improve its pharmacokinetic profile, making it a promising candidate for further research and development.
Properties
CAS No. |
2751611-87-5 |
---|---|
Molecular Formula |
C24H33N3O |
Molecular Weight |
379.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.